molecular formula C16H17N5O8S B10947813 3-[(acetyloxy)methyl]-7-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10947813
M. Wt: 439.4 g/mol
InChI Key: UICAQVQBCBAGDS-UHFFFAOYSA-N
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Description

3-[(acetyloxy)methyl]-7-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclic core, a thia-azabicyclo ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of various functional groups. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate precursors.

    Functional Group Introduction: Various functional groups are introduced through reactions such as acylation, nitration, and esterification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(acetyloxy)methyl]-7-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Substitution reactions can replace functional groups with others, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-[(acetyloxy)methyl]-7-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibiotic or anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic thia-azabicyclo compounds with various functional groups. Examples include:

    Penicillins: These antibiotics have a similar bicyclic core structure.

    Cephalosporins: Another class of antibiotics with a related structure.

Uniqueness

What sets 3-[(acetyloxy)methyl]-7-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its specific combination of functional groups and the potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H17N5O8S

Molecular Weight

439.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N5O8S/c1-6-10(21(27)28)12(19(3)18-6)13(23)17-9-14(24)20-11(16(25)26)8(4-29-7(2)22)5-30-15(9)20/h9,15H,4-5H2,1-3H3,(H,17,23)(H,25,26)

InChI Key

UICAQVQBCBAGDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)C

Origin of Product

United States

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